N-(2,4-dimethoxyphenyl)-3-phenylpropanamide
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Overview
Description
“N-(2,4-dimethoxyphenyl)-3-phenylpropanamide” is a compound that contains a propanamide group attached to a phenyl group and a 2,4-dimethoxyphenyl group. The presence of the amide group suggests that it could participate in hydrogen bonding, which could influence its physical and chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 2,4-dimethoxyaniline) with a suitable acid (like 3-phenylpropanoic acid) in the presence of a dehydrating agent.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an amide functional group, which is a polar group capable of participating in hydrogen bonding. The 2,4-dimethoxyphenyl and phenyl groups are both aromatic and could contribute to the compound’s stability and influence its reactivity .Chemical Reactions Analysis
As an amide, this compound could undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The presence of the aromatic rings also opens up possibilities for electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents .Scientific Research Applications
Bacterial RNA Polymerase Inhibitor
The compound has been synthesized and evaluated for its potential as a bacterial RNA polymerase (RNAP) inhibitor . Some derivatives of this compound have shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Antimicrobial Activity
The compound has shown promising antimicrobial activity, particularly against Gram-positive bacteria . It has been found to be effective against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .
Cytotoxicity
The compound has been studied for its cytotoxic effects. For instance, one of the derivatives of this compound showed cytotoxicity against LO2 cells .
Taste Enhancer
A novel taste-enhancing compound was synthesized using N-(2,4-dimethoxyphenyl)-3-phenylpropanamide. This compound significantly enhanced the kokumi, umami, and salt tastes .
Anti-Inflammatory Effects
Neurodegenerative Disorder Research
Mechanism of Action
Target of Action
The primary target of N-(2,4-dimethoxyphenyl)-3-phenylpropanamide, also known as CBMicro_024071, is bacterial RNA polymerase (RNAP) . RNAP is a key enzyme involved in the synthesis of RNAs in bacteria and has been recognized as an attractive drug target .
Mode of Action
CBMicro_024071 interacts with the switch region of the bacterial RNAP . The switch region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . By interacting with these pockets, CBMicro_024071 inhibits the function of RNAP, thereby disrupting the synthesis of RNAs in bacteria .
Biochemical Pathways
The inhibition of RNAP by CBMicro_024071 affects the transcription process in bacteria, leading to a disruption in the production of essential proteins and enzymes . This disruption in protein synthesis ultimately leads to the death of the bacteria .
Pharmacokinetics
The compound’s ability to inhibit rnap suggests that it can effectively penetrate bacterial cells
Result of Action
CBMicro_024071 displays potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The compound’s cytotoxicity against LO2 cells has also been observed .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-14-9-10-15(16(12-14)21-2)18-17(19)11-8-13-6-4-3-5-7-13/h3-7,9-10,12H,8,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFBOCGHASMCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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